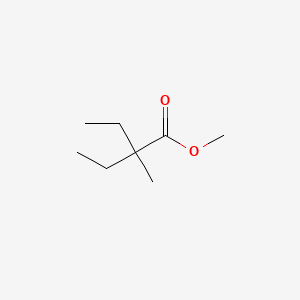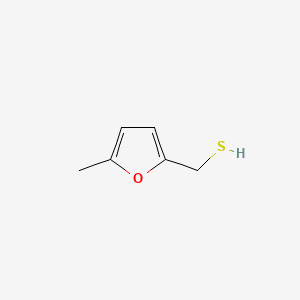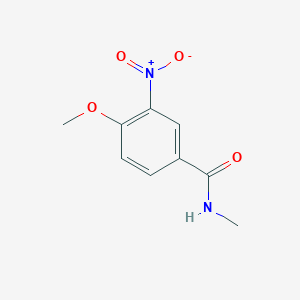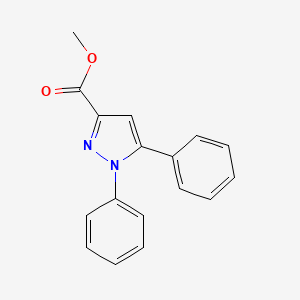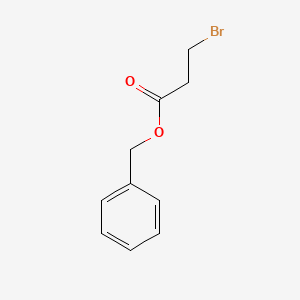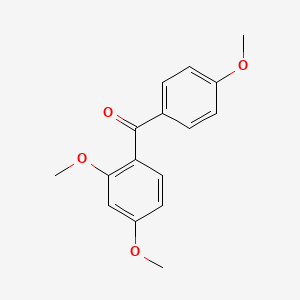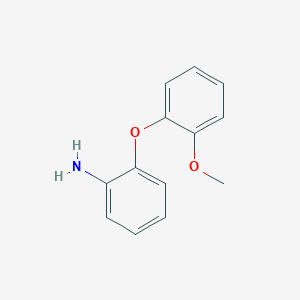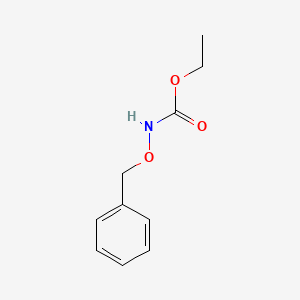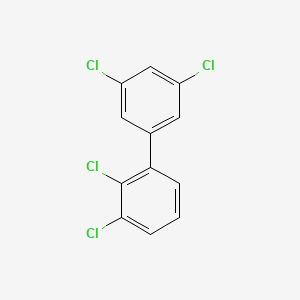
2,3,3',5'-Tetracloro bifenilo
Descripción general
Descripción
2,3,3’,5’-Tetrachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects .
Molecular Structure Analysis
The molecular formula of 2,3,3’,5’-Tetrachlorobiphenyl is C12H6Cl4. The IUPAC name is 1,2-dichloro-3-(3,5-dichlorophenyl)benzene . The structure includes two phenyl rings with chlorine atoms attached at positions 2, 3 on one ring and 3’, 5’ on the other .Physical and Chemical Properties Analysis
The molecular weight of 2,3,3’,5’-Tetrachlorobiphenyl is 292.0 g/mol. It has a XLogP3 value of 6.2, indicating its lipophilicity .Aplicaciones Científicas De Investigación
Monitoreo ambiental
Detección basada en aptámeros: El PCB 72 se ha utilizado en el desarrollo de sensores de aptámeros de alta sensibilidad para el monitoreo ambiental . Estos sensores emplean un aptámero específico que se une al PCB 72 con alta especificidad, acoplado a un nanocompuesto de oro/plata para la espectroscopia Raman mejorada por superficie (SERS). Esto permite la detección rápida y sensible del PCB 72 en muestras ambientales, lo que ayuda en la evaluación de la contaminación y su posible impacto en la salud humana.
Análisis químico
Material de referencia: El PCB 72 sirve como material de referencia certificado en análisis químico . Se utiliza para calibrar instrumentos y validar métodos analíticos, asegurando la precisión y confiabilidad de las mediciones químicas en diversas aplicaciones de investigación e industriales.
Investigación farmacéutica
Portador para compuestos hidrofóbicos: La investigación indica que el PCB 72 puede mejorar el transporte de contaminantes orgánicos hidrofóbicos en ambientes acuosos . Esta propiedad es significativa en la investigación farmacéutica, donde el PCB 72 podría utilizarse potencialmente para mejorar la administración de fármacos hidrofóbicos.
Ciencia de materiales
Sustratos nanocompuestos: El uso del PCB 72 en el desarrollo de sustratos nanocompuestos para SERS es una aplicación en ciencia de materiales . Estos sustratos son cruciales para mejorar las capacidades de detección de los sensores, que pueden aplicarse en diversos campos, incluida la ciencia ambiental y la ingeniería.
Evaluación del impacto ambiental
Indicador de contaminación: El PCB 72 se monitorea como indicador de contaminación ambiental. Su detección y cuantificación son esenciales para las evaluaciones de impacto ambiental, ayudando a informar políticas y medidas para la protección ambiental y la salud pública .
Safety and Hazards
Direcciones Futuras
One of the retrieved papers discusses the development of a highly sensitive aptamer sensor for detecting environmental PCB72, a compound similar to 2,3,3’,5’-Tetrachlorobiphenyl . This could potentially be adapted for 2,3,3’,5’-Tetrachlorobiphenyl detection in the future. Another paper discusses the kinetics and threshold level of 2,3,4,5-Tetrachlorobiphenyl dechlorination by an organohalide respiring bacterium , suggesting potential bioremediation strategies.
Mecanismo De Acción
Target of Action
The primary target of 2,3,3’,5’-Tetrachlorobiphenyl is the circadian clock component PER1 . This compound inhibits the basal and circadian expression of PER1 , which plays a crucial role in maintaining the circadian rhythm in organisms .
Mode of Action
2,3,3’,5’-Tetrachlorobiphenyl interacts with its target by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This repression disrupts the normal functioning of the circadian clock, leading to changes in the organism’s biological rhythms .
Biochemical Pathways
It is known that the compound’s interaction with per1 can disrupt the normal functioning of the circadian clock . This disruption can have downstream effects on various biological processes regulated by the circadian rhythm.
Result of Action
The molecular and cellular effects of 2,3,3’,5’-Tetrachlorobiphenyl’s action primarily involve the disruption of the circadian clock. By inhibiting the expression of PER1, this compound can alter the organism’s biological rhythms, potentially leading to various health effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,3’,5’-Tetrachlorobiphenyl. For instance, the compound’s detection in the environment is significant for both environmental protection and human health . Furthermore, the compound’s stability and bioaccumulation potential mean that it can persist in the environment for extended periods .
Análisis Bioquímico
Biochemical Properties
2,3,3’,5’-Tetrachlorobiphenyl interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Cellular Effects
The effects of 2,3,3’,5’-Tetrachlorobiphenyl on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2,3,3’,5’-Tetrachlorobiphenyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The recognition mechanism of the binding of aptamers to 2,3,3’,5’-Tetrachlorobiphenyl is analyzed via UV-vis spectroscopy and molecular docking simulations, which suggest that 2,3,3’,5’-Tetrachlorobiphenyl could insert into the aptamers .
Temporal Effects in Laboratory Settings
The effects of 2,3,3’,5’-Tetrachlorobiphenyl change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2,3,3’,5’-Tetrachlorobiphenyl vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2,3,3’,5’-Tetrachlorobiphenyl is involved in various metabolic pathways, including interactions with enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
2,3,3’,5’-Tetrachlorobiphenyl is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 2,3,3’,5’-Tetrachlorobiphenyl and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
1,2-dichloro-3-(3,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-4-7(5-9(14)6-8)10-2-1-3-11(15)12(10)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPBNBSKOPJKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074156 | |
| Record name | 2,3,3',5'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41464-49-7 | |
| Record name | 2,3,3',5'-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',5'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',5'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K9F29DMH0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



